Chemical properties of Quinoline, 7-methoxy-4-(trifluoromethyl)- for medicinal chemistry
Chemical properties of Quinoline, 7-methoxy-4-(trifluoromethyl)- for medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 7-Methoxy-4-(trifluoromethyl)quinoline
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This technical guide provides a comprehensive analysis of 7-methoxy-4-(trifluoromethyl)quinoline , a molecule that marries the privileged quinoline core with two critical pharmacophoric features: a methoxy group and a trifluoromethyl moiety. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and target binding affinity.[4][5] Concurrently, the 7-methoxy substituent is known to modulate biological activity and physicochemical properties.[6][7] This document, intended for researchers and drug development professionals, synthesizes the available data on this compound and its close analogs to provide insights into its synthesis, physicochemical profile, potential therapeutic applications, and critical safety liabilities. We will explore its structure-activity relationships within the broader context of quinoline chemistry and provide detailed experimental protocols for its characterization and evaluation.
The Quinoline Core: A Privileged Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1] Its rigid structure provides a defined orientation for substituents to interact with biological targets, while the nitrogen atom offers a key site for hydrogen bonding and salt formation. The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[8] Derivatives have been successfully developed as antimalarial (e.g., Chloroquine), antibacterial, anticancer, and anti-inflammatory agents, underscoring the scaffold's profound therapeutic relevance.[1][2]
Strategic Functionalization: The Roles of the 7-Methoxy and 4-Trifluoromethyl Groups
The specific substitution pattern of 7-methoxy-4-(trifluoromethyl)quinoline is not arbitrary; it is a deliberate design choice aimed at optimizing drug-like properties.
-
The 4-Trifluoromethyl (-CF3) Group: The introduction of a CF3 group at the 4-position is particularly significant. This powerful electron-withdrawing group dramatically influences the electronics of the pyridine ring. From a medicinal chemistry perspective, the CF3 group offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5]
-
Increased Lipophilicity: The CF3 group generally increases the molecule's lipophilicity (logP), which can enhance membrane permeability and cell uptake.[4][5]
-
Enhanced Binding Affinity: The unique electronic nature and steric bulk of the CF3 group can lead to favorable interactions with protein targets, potentially improving binding affinity and selectivity.[4]
-
Modulation of Basicity: The electron-withdrawing nature of the CF3 group reduces the basicity of the quinoline nitrogen.
-
-
The 7-Methoxy (-OCH3) Group: Substitution on the benzenoid ring, such as the methoxy group at the 7-position, is crucial for tuning the molecule's properties.
-
Electronic Effects: As an electron-donating group, the methoxy substituent influences the overall electron density of the aromatic system.
-
Metabolic Handle: While generally stable, the methoxy group can serve as a site for O-demethylation, offering a potential route for metabolic clearance.
-
Solubility and Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially influencing solubility and interactions within a receptor's binding pocket.[6]
-
Physicochemical Properties: A Predictive Analysis
Direct experimental data for 7-methoxy-4-(trifluoromethyl)quinoline is not extensively available in public literature. However, we can infer its key physicochemical properties based on its structural components and data from closely related analogs. These parameters are critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |
| Molecular Weight | 227.18 g/mol | Falls well within the typical range for small molecule drugs, favoring good oral bioavailability (Lipinski's Rule of Five). |
| logP (Lipophilicity) | 3.0 - 4.0 | The trifluoromethyl group significantly increases lipophilicity.[4] This range suggests good membrane permeability but may also carry risks of promiscuous binding and potential hERG liability.[9] A logP in this range is common for CNS-active and kinase inhibitor drugs. |
| pKa (Basicity) | 2.0 - 3.0 | Quinoline itself has a pKa of ~4.9. The potent electron-withdrawing CF3 group at the C4 position is expected to dramatically reduce the basicity of the quinoline nitrogen.[4] This low basicity means it will be largely uncharged at physiological pH. |
| Aqueous Solubility | Low to Moderate | The increased lipophilicity from the CF3 group and the planar aromatic system suggest that aqueous solubility may be limited, potentially requiring formulation strategies for in vivo studies. |
| Polar Surface Area | ~22.1 Ų | Calculated based on the N and O atoms. This low value is indicative of good potential for cell membrane and blood-brain barrier permeability. |
Synthesis and Chemical Reactivity
A plausible synthetic route to 7-methoxy-4-(trifluoromethyl)quinoline can be designed based on established quinoline synthesis methodologies, such as the Conrad-Limpach or Gould-Jacobs reactions. A potential pathway is outlined below.
Caption: A potential synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction (Illustrative)
This protocol is adapted from general procedures for quinoline synthesis.[8]
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq). Heat the mixture at 100-120°C for 2-3 hours. The reaction can be monitored by TLC to observe the consumption of the starting aniline.
-
Step 2: Cyclization. Allow the reaction mixture to cool slightly. Slowly add the intermediate adduct from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A) pre-heated to ~250°C. Reflux for 30-60 minutes.
-
Step 3: Isolation. Cool the reaction mixture to room temperature. The product, 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline, will often precipitate. Dilute with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation, and collect the solid by filtration.
-
Step 4: Subsequent Modifications. The resulting 4-hydroxyquinoline can be converted to the target compound through a series of standard transformations, such as chlorination followed by reductive dehalogenation, to yield the final product.
Medicinal Chemistry Profile and Potential Applications
The structural features of 7-methoxy-4-(trifluoromethyl)quinoline suggest several potential therapeutic applications, primarily in oncology and infectious diseases.
Anticancer Potential: Kinase Inhibition
The quinoline scaffold is a "privileged structure" for designing protein kinase inhibitors.[8] The trifluoromethyl group is a common feature in many approved kinase inhibitors (e.g., Sorafenib, Regorafenib), where it often occupies a hydrophobic pocket in the ATP-binding site. It is hypothesized that 7-methoxy-4-(trifluoromethyl)quinoline could function as an inhibitor of key signaling pathways implicated in cancer, such as the EGFR or PI3K/Akt/mTOR pathways.[8]
Caption: Hypothesized inhibition of a growth factor signaling pathway.
Antimalarial and Antimicrobial Activity
4-substituted quinolines are classic antimalarial agents.[10] While the mechanism is complex, it is believed to involve the inhibition of hemozoin formation in the parasite. The lipophilicity and electronic properties conferred by the CF3 group could modulate this activity.[11][12] Furthermore, quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, suggesting potential antibacterial applications.[13]
Critical Safety Consideration: hERG Channel Inhibition
A significant liability for many quinoline-containing compounds is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[14] Inhibition of this channel can prolong the QT interval of the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15][16]
Typical structural features of hERG inhibitors include:
-
A basic nitrogen atom (which can be protonated at physiological pH).
-
High lipophilicity (logP > 3).
-
The presence of aromatic rings.
While the low predicted pKa of 7-methoxy-4-(trifluoromethyl)quinoline means its nitrogen is not significantly basic, its high lipophilicity and quinoline core warrant a high degree of caution. Early assessment of hERG activity is a mandatory step in the preclinical development of any such compound.[9][17]
Caption: A typical workflow for evaluating a new chemical entity.
Key Experimental Protocols
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a strong acid or base is added.[4]
-
Sample Preparation: Prepare a 1-5 mM solution of 7-methoxy-4-(trifluoromethyl)quinoline in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) to the solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.
Protocol: Lipophilicity (logP) Determination by Shake-Flask Method
This is the gold-standard method for measuring the partition coefficient.[18]
-
System Preparation: Prepare a two-phase system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). Mutually saturate the two phases by shaking them together vigorously for 24 hours, then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol).
-
Partitioning: Add a small volume of the stock solution to a known volume ratio of the saturated n-octanol and aqueous phases (e.g., 1:1).
-
Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP as: log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This colorimetric assay assesses cell viability and is a common initial screen for potential anticancer compounds.[8]
-
Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 7-methoxy-4-(trifluoromethyl)quinoline (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration. Calculate the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
7-Methoxy-4-(trifluoromethyl)quinoline is a molecule of significant interest for medicinal chemistry, embodying a strategic combination of a privileged scaffold and key pharmacomodulating groups. Its profile suggests strong potential in areas like oncology and infectious diseases, likely driven by mechanisms such as kinase inhibition. However, the inherent lipophilicity and quinoline core raise a critical red flag for potential cardiotoxicity via hERG channel inhibition, which must be addressed early in any drug discovery campaign. Future research should focus on obtaining empirical data for its physicochemical properties, confirming its biological targets through robust biochemical and cellular assays, and thoroughly evaluating its safety profile. This compound represents a valuable starting point for lead optimization, where fine-tuning of its structure could mitigate liabilities while enhancing therapeutic efficacy.
References
A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs, is provided below.
- Dalrymple, S. A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.
- Gerster, J. F., et al. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. PubMed.
- National Center for Biotechnology Information. (n.d.). 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. PubChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
- Pharmacy 180. (n.d.).
- Klimova, T., et al. (n.d.).
- Al-Ostoot, F. H., et al. (2025).
- Unknown Author. (n.d.). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl)
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. BenchChem.
- Unknown Author. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Zang, Q., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.
- Wang, Y., et al. (2021). Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG. PMC.
- Kang, J., et al. (n.d.). Modulation of Kv11.1 (hERG) channels by 5‐(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2)
- Cabrera-Zubizarreta, A., & Brea, J. (2025).
- Hu, D. (2024).
- El-Sayed, T. A., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis.
- Wempe, M. F. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Semantic Scholar.
- Egan, T. J. (n.d.). Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials.
- Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not specified].
- Al-Ostoot, F. H., et al. (2023).
- Various Authors. (n.d.). Quinoline – Knowledge and References. Taylor & Francis.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Kv11.1 (hERG) channels by 5‐(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2), a novel small molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
